molecular formula C17H19N5O2 B2767515 2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile CAS No. 477853-40-0

2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile

Cat. No.: B2767515
CAS No.: 477853-40-0
M. Wt: 325.372
InChI Key: ZXHHUCWBESRIHA-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile (CAS 303997-32-2) is a heterocyclic compound featuring a 1,3-oxazine core substituted with dimethylamino, oxo, phenylpiperazino, and carbonitrile groups. Its molecular formula is C₁₉H₂₃N₅O₂, with a molecular weight of 353.42 g/mol and a purity >90% .

Properties

IUPAC Name

2-(dimethylamino)-6-oxo-4-(4-phenylpiperazin-1-yl)-1,3-oxazine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-20(2)17-19-15(14(12-18)16(23)24-17)22-10-8-21(9-11-22)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHHUCWBESRIHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)O1)C#N)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of an intermediate compound, which is then subjected to cyclization and functional group modifications to yield the target compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazine derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Materials Science: Its unique structure makes it suitable for the development of novel materials with specific properties, such as fluorescence and conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparisons

2-(Dimethylamino)-6-oxo-4-(piperidin-1-yl)-6H-1,3-oxazine-5-carbonitrile (CAS 303997-25-3)
  • Molecular Formula : C₁₂H₁₆N₄O₂
  • Molecular Weight : 248.29 g/mol
  • Key Differences: The piperidin-1-yl group replaces the 4-phenylpiperazino substituent, reducing molecular complexity and weight.
3,6-Diphenyl-6H-1,2-oxazine (CAS Not Provided)
  • Molecular Formula: C₁₇H₁₅NO
  • Molecular Weight : 249.95 g/mol
  • Key Differences: The absence of a carbonitrile group and the presence of a 1,2-oxazine scaffold (vs. 1,3-oxazine) highlight distinct electronic and steric properties. This compound also lacks nitrogen-rich substituents like dimethylamino or piperazino groups .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Density (g/cm³) Predicted Boiling Point (°C) Melting Point (°C)
303997-32-2 (Target Compound) 353.42 - - -
303997-25-3 (Piperidine Analog) 248.29 1.28 ± 0.1 325.1 ± 52.0 -
3-(4-Chlorophenyl)-6-phenyl-6H-1,2-oxazine 271.05 - - 190–192
  • The target compound’s higher molecular weight (353.42 vs.

Functional and Pharmacological Implications

  • 4-Phenylpiperazino Group: Enhances binding to serotonin or dopamine receptors, a feature exploited in antipsychotic drugs. Its absence in the piperidine analog (CAS 303997-25-3) may reduce such activity .
  • Carbonitrile Group : Improves metabolic stability compared to ester or carboxylic acid derivatives (e.g., ethyl 3-phenyl-6H-1,2-oxazine-6-carboxylate, CAS 5k–m) .

Biological Activity

2-(Dimethylamino)-6-oxo-4-(4-phenylpiperazino)-6H-1,3-oxazine-5-carbonitrile is a heterocyclic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4OC_{15}H_{20}N_4O. Its structure features a dimethylamino group, a piperazine moiety, and an oxazine ring, which contribute to its biological properties.

PropertyValue
Molecular FormulaC15H20N4OC_{15}H_{20}N_4O
Molecular Weight284.35 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may exhibit:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways related to cell survival and death.
  • Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains, possibly through disruption of bacterial cell wall synthesis or function.
  • CNS Activity : Given the piperazine structure, it may possess neuroactive properties, potentially affecting neurotransmitter systems.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on various cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value ranging from 50 to 200 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis .
    • Another investigation revealed that derivatives of this compound showed enhanced activity against specific cancer targets, suggesting structural modifications could improve efficacy .
  • Antimicrobial Activity :
    • Research indicated that the compound exhibited significant antibacterial effects against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests a potential role as a lead compound for antibiotic development .
  • Neuropharmacological Effects :
    • In animal models, the compound demonstrated anxiolytic effects in behavioral assays. It was found to modulate serotonin and dopamine levels, which are critical in mood regulation .

Safety and Toxicology

Safety assessments indicate that while the compound shows promise in therapeutic applications, further studies are necessary to evaluate its toxicity profile. Initial findings suggest low acute toxicity; however, chronic exposure studies are warranted.

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